molecular formula C29H25FN4O3S B2602740 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-62-7

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2602740
CAS RN: 1113138-62-7
M. Wt: 528.6
InChI Key: IAPMELNQNUNVHZ-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . This compound also contains an indole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring . Indole is a significant structure in many natural products and drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups in its structure. The indole and quinazoline moieties, as well as the thioether, amide, and ketone groups, could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ketone could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has demonstrated the synthesis of compounds related to quinazoline derivatives, showcasing their potential in antimicrobial and antibacterial activities. For instance, studies on fluoroquinolone-based 4-thiazolidinones have been conducted, revealing their synthesis and efficacy in combating fungal and bacterial infections (N. Patel & S. D. Patel, 2010). Additionally, novel antibacterial quinolones containing heterocyclic substituents have been synthesized, indicating significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms (C. S. Cooper et al., 1990).

Antifungal Activities

The development of hybrid compounds integrating quinazolinone and 4-thiazolidinone motifs has been explored for their potential as antimicrobial agents, including their effectiveness against various fungi and bacteria (N. Desai, A. Dodiya, & P. N. Shihora, 2011).

Photovoltaic Applications

Another intriguing application is in the improvement of photoelectric conversion efficiency for dye-sensitized solar cells through co-sensitization with near-infrared absorbing cyanine dyes (Wenjun Wu et al., 2009). This research highlights the compound's utility beyond biomedical applications, showcasing its versatility in energy-related fields.

Synthesis and Structural Insights

The compound's synthesis and structural characterization have been pivotal in understanding its potential applications. Detailed synthesis procedures and analyses provide insights into the molecular framework of these compounds, enabling further exploration of their applications across various scientific domains (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Many indole and quinazoline derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by indole and quinazoline derivatives, this compound could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S/c1-17(2)14-32-27(36)18-7-12-22-25(13-18)33-29(34(28(22)37)20-10-8-19(30)9-11-20)38-16-26(35)23-15-31-24-6-4-3-5-21(23)24/h3-13,15,17,31H,14,16H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMELNQNUNVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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